molecular formula C14H17N5O B2538745 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 2320421-55-2

2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2538745
CAS No.: 2320421-55-2
M. Wt: 271.324
InChI Key: WFKFTPHCEVPWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a pyridine ring, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction.

    Coupling Reactions: The final step involves coupling the pyridine ring with the triazole-piperidine intermediate using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the triazole ring.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be used as a probe to study the function of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-pyridin-3-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-7-3-13(4-8-18)19-9-6-16-17-19/h1-2,5-6,9,11,13H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFTPHCEVPWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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